molecular formula C12H12N2O2 B13196241 (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid

(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid

Cat. No.: B13196241
M. Wt: 216.24 g/mol
InChI Key: LPWQPAGEHPIPCL-NSHDSACASA-N
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Description

(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoquinoline ring attached to the side chain of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields . Another method involves the use of microwave irradiation to facilitate the coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield isoquinoline derivatives, while reduction reactions may produce amino-substituted isoquinolines.

Scientific Research Applications

(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and heterocycles. In biology, it serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for the development of novel drugs and diagnostic agents .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid include other isoquinoline derivatives and amino acid analogs. Examples include quinoline, quinoxaline, and 5-amino-pyrazoles .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an amino acid backbone with an isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-2-amino-3-isoquinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m0/s1

InChI Key

LPWQPAGEHPIPCL-NSHDSACASA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N

Origin of Product

United States

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